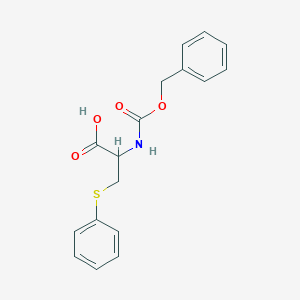![molecular formula C7H11NO B8814510 (1R,5S)-8-Azabicyclo[3.2.1]octan-3-one](/img/structure/B8814510.png)
(1R,5S)-8-Azabicyclo[3.2.1]octan-3-one
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,5S)-8-Azabicyclo[3.2.1]octan-3-one typically involves the hydrogenation of 8-benzyl-nortropan-3-one perchlorate. The process includes two main stages:
Prehydrogenation: The 8-benzyl-nortropan-3-one perchlorate is hydrogenated in an aqueous suspension at atmospheric pressure and ambient temperature using a palladium catalyst. The catalyst is then recovered by filtration.
Hydrogenation: The filtrate is passed over an anion exchanger to produce an alkaline reactive solution. .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The process is designed to be economically viable and environmentally friendly, minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions: (1R,5S)-8-Azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted nortropanone derivatives
Applications De Recherche Scientifique
(1R,5S)-8-Azabicyclo[3.2.1]octan-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of other bioactive compounds .
Mécanisme D'action
The mechanism of action of (1R,5S)-8-Azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor in reactions involving the 11 beta-hydroxysteroid dehydrogenase type 1 enzyme. This inhibition can modulate various biological pathways, leading to potential therapeutic effects. The compound’s bicyclic structure allows it to fit into enzyme active sites, blocking their activity and altering metabolic processes .
Comparaison Avec Des Composés Similaires
Tropinone: A precursor to (1R,5S)-8-Azabicyclo[3.2.1]octan-3-one, with a similar bicyclic structure but different functional groups.
Nortropinone Hydrochloride: A hydrochloride salt form of this compound, used in similar applications but with different solubility and stability properties.
Uniqueness: this compound is unique due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and its role as an enzyme inhibitor make it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C7H11NO |
|---|---|
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
(1S,5R)-8-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C7H11NO/c9-7-3-5-1-2-6(4-7)8-5/h5-6,8H,1-4H2/t5-,6+ |
Clé InChI |
CVDLBKMNONQOHJ-OLQVQODUSA-N |
SMILES isomérique |
C1C[C@H]2CC(=O)C[C@@H]1N2 |
SMILES canonique |
C1CC2CC(=O)CC1N2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-{4-[5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-YL]phenyl}morpholin-3-one](/img/structure/B8814479.png)

![[3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate](/img/structure/B8814516.png)
![6-Cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B8814520.png)

![4-(Benzo[d]oxazol-2-yl)-2-methoxyphenol](/img/structure/B8814535.png)

